(5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
(5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with glyoxylic acid to yield the desired imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding ketone, while reduction of the imidazolidine ring may produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of (5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
- (5R)-5-(3-methoxyphenyl)-5-phenylimidazolidine-2,4-dione
- (5R)-5-(3-hydroxyphenyl)-5-(4-methylphenyl)imidazolidine-2,4-dione
Uniqueness
(5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both a hydroxyl group and a phenyl group on the imidazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60966-16-7 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(5R)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m1/s1 |
InChI Key |
FSPRLRPJSPWQNC-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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